维生素 D2-3,5-二硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

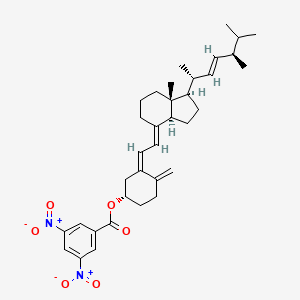

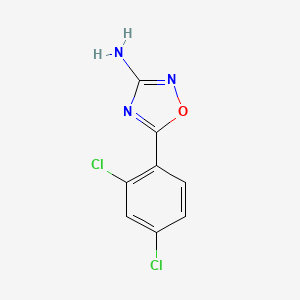

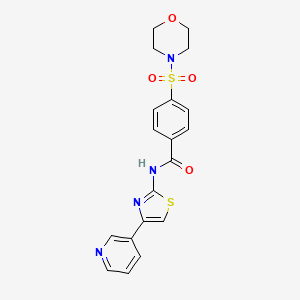

Vitamin D2-3,5-dinitrobenzoate is a chemical compound that has been extensively studied for its potential use in various fields of research and industry. It is a derivative of ergocalciferol (vitamin D2) and has been produced as per the research conducted by É. A. Meller and team .

Synthesis Analysis

The synthesis of Vitamin D2-3,5-dinitrobenzoate involves the use of ergocalciferol (vitamin D2) and 3,5-dinitrobenzoic acid as starting materials . The solubility measurements were performed for the obtained product and single crystals were grown using acetone as a solvent .Molecular Structure Analysis

The crystal structure of Vitamin D2-3,5-dinitrobenzoate was confirmed using single crystal X-ray diffractions . The compound crystallizes in the monoclinic system with space group P2 1 /c .Chemical Reactions Analysis

The thermo-oxidative degradation behavior of vitamin D3—Ca (CaCO3 form) solid state supplement formulation was analyzed . The process mechanism proceeds via two single-step unbranched reactions and two steps of consecutive reactions . Key features include vitamin D3 meltings and degradation via hydrogen abstraction followed by addition of oxygen forming 1-hydroxy-vitamin D3 and further through its dehydration to 1-keto-vitamin D3 .Physical And Chemical Properties Analysis

The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum . The photo response property of the crystal was studied using photoconductivity studies . The charge transport mechanism of the crystals was analyzed using dielectric measurement .科学研究应用

合成和化学性质

- 维生素 D2 可以从麦角固醇合成,其中涉及 3,5-二硝基苯甲酸酯的中间体。此过程包括酰化、裂解、脱水、水解和光化学反应 (Okabe, 2003)。

- 维生素 D2 生产中 3,5-二硝基苯甲酸酯的多组分混合物的分光光度法分析说明了从其辐照产物中分离维生素 D2 的复杂性,其中考虑了麦角固醇和光甾醇等杂质 (Mishchenko 等,1976)。

分析和光谱研究

- 已制备并分离出氚标记的维生素 D2 和 D3 作为结晶的 3,5-二硝基苯甲酸酯,用于分析研究。此过程有助于调查这些维生素在各种组织中的分布,有助于了解其生物学作用 (Norman & DeLuca, 1963)。

- 对 3,5-二硝基苯甲酸晶体的结晶性质、光谱性质和机械稳定性的研究提供了对与维生素 D2 合成相关的化合物的物理和化学特性的见解 (Chandrasekaran 等,2013)。

生物学和临床研究

- 已研究维生素 D2 和 D3 提高血清 25-羟基维生素 D 水平的能力,这是了解其在临床营养和治疗维生素 D 缺乏症中的疗效的一个关键方面 (Tripkovic 等,2012)。

- 已对维生素 D2 补充剂与肌肉骨骼症状的关系进行了研究,为其潜在的治疗应用提供了重要见解 (Rastelli 等,2011)。

新应用

- 3,5-二硝基苯甲酸在用于电氧化的纳米结构平台中的创新应用,以及其在维生素 D 代谢物代谢分析中的作用,展示了涉及维生素 D2 衍生物的多样化科学研究途径 (Santhiago 等,2009); (Aronov 等,2008)。

作用机制

The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .

属性

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECFLFJCNVVCCI-JPKFJIBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)